molecular formula C12H14N2O3 B5794101 N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide

N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide

Cat. No.: B5794101
M. Wt: 234.25 g/mol
InChI Key: PYPLIZPBQNSXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyacetyl)cyclopropanecarbohydrazide, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PAC is a white solid that is soluble in organic solvents and has a molecular weight of 292.34 g/mol.

Mechanism of Action

The mechanism of action of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. Physiologically, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to exhibit antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide in lab experiments is its relatively low cost and ease of synthesis. This compound also exhibits a high degree of purity, making it a suitable compound for biochemical and pharmacological studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound as an insecticide and herbicide. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological properties. Finally, the potential use of this compound in combination with other chemotherapeutic agents needs to be explored.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a pharmacological agent.

Synthesis Methods

The synthesis of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide involves the reaction of cyclopropanecarboxylic acid with phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then hydrazinolyzed using hydrazine hydrate to yield this compound. The yield of this compound is about 60-70% with a purity of 98%.

Scientific Research Applications

N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has been extensively studied for its potential pharmacological properties. It has been found to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential use as an insecticide and herbicide.

Properties

IUPAC Name

N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(13-14-12(16)9-6-7-9)8-17-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPLIZPBQNSXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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